molecular formula C19H24N4O2 B3011804 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1209741-23-0

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B3011804
CAS No.: 1209741-23-0
M. Wt: 340.427
InChI Key: GGJAKVHCLDGDMN-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a propyl group and a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as alkyl halides, amines, and catalysts under controlled temperature and pressure .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways .

Comparison with Similar Compounds

Biological Activity

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine core substituted with a phenylpiperazine moiety. Its molecular formula is C19H23N5OC_{19}H_{23}N_{5}O, with a molecular weight of 337.42 g/mol. The structural formula can be represented as follows:

IUPAC Name 3(2oxo2(4phenylpiperazin1yl)ethyl)6propylpyrimidin4(3H)one\text{IUPAC Name }this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. It has been noted for its potential role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the piperazine ring suggests possible interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychiatric disorders.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. For instance, studies have shown that derivatives containing the piperazine structure can enhance serotonergic activity, leading to improved mood and reduced anxiety levels in animal models .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis. The exact pathways involved are still under investigation but may relate to the modulation of signaling pathways associated with cell survival and growth .

Case Studies

  • Antidepressant Study : A study published in PubMed examined the effects of similar piperazine derivatives on depressive behaviors in mice. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant effects .
  • Anticancer Research : In vitro studies demonstrated that the compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase. This was attributed to its ability to modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism
Trazodone AntidepressantSerotonin reuptake inhibition
Bupropion AntidepressantDopamine reuptake inhibition
Fluoxetine AntidepressantSelective serotonin reuptake inhibition

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-6-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)17-7-4-3-5-8-17/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJAKVHCLDGDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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